molecular formula C23H21FN4O2 B605276 ALB-127158(a) CAS No. 1173154-32-9

ALB-127158(a)

Cat. No.: B605276
CAS No.: 1173154-32-9
M. Wt: 404.4 g/mol
InChI Key: VUUUHLIHQHVLLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ALB-127158(a) is a potent and selective antagonist of the Melanin Concentrating Hormone 1 (MCH1) receptor . The MCH1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in energy homeostasis and regulation of appetite .

Mode of Action

ALB-127158(a) has a high affinity for the MCH1 receptor, with a binding affinity of 7 nM . It selectively inhibits the MCH1 receptor, blocking the action of the endogenous melanin-concentrating hormone . This blockade prevents the stimulation of appetite and other effects associated with the activation of the MCH1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by ALB-127158(a) is the melanin-concentrating hormone signaling pathway. By antagonizing the MCH1 receptor, ALB-127158(a) disrupts the normal signaling process, leading to a reduction in appetite and food intake .

Pharmacokinetics

In animal models, ALB-127158(a) has been shown to be rapidly absorbed, with a median time to maximum concentration (tmax) between 1 and 3 hours post-dose . The compound has a mean half-life (t1/2) of 18 to 21 hours after single doses, and approximately 26 hours following multiple dosing . Steady-state plasma concentrations of ALB-127158(a) are attained within 6 to 8 days of dosing .

Result of Action

The primary result of ALB-127158(a)'s action is a significant, sustained decrease in body weight and food intake in animal models of obesity . This weight reduction is predominantly due to a decrease in fat content . Additionally, ALB-127158(a) has been associated with improvements in insulin sensitivity .

Action Environment

The efficacy and stability of ALB-127158(a) can be influenced by various environmental factors. For instance, the compound’s absorption rate may vary depending on the nutritional status of the subject

Biochemical Analysis

Biochemical Properties

ALB-127158(a) has a high affinity for the MCH1 receptor with a value of 7 nM . It shows good selectivity over a range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, including the MCH2 receptor . The interaction between ALB-127158(a) and these biomolecules is primarily through binding, which inhibits or activates certain enzymes and proteins .

Cellular Effects

In cellular processes, ALB-127158(a) has been observed to have significant effects. In a mouse diet-induced obesity model, it produces a significant sustained decrease in body weight and food intake . This weight reduction is predominantly due to a decrease in fat content . It also improves insulin sensitivity .

Molecular Mechanism

At the molecular level, ALB-127158(a) exerts its effects through binding interactions with the MCH1 receptor . This binding inhibits or activates certain enzymes and proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, ALB-127158(a) shows a trend of slower absorption rate at lower doses . After single doses, it has a mean half-life of 18 to 21 hours . Slightly longer mean half-life estimates of approximately 26 hours are obtained following multiple dosing in overweight/obese subjects .

Dosage Effects in Animal Models

In animal models, the effects of ALB-127158(a) vary with different dosages . In high-fat diet rats, it produces significant weight loss and food reduction at doses as low as 1.25 mg/kg . Doses greater than 1.25 mg/kg produce weight loss greater than 6%, with maximal weight loss of about 10% observed at 10 mg/kg .

Chemical Reactions Analysis

ALB-127158(a) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUUHLIHQHVLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main objective of the research presented in the paper "Computational prediction of analog compounds of the membrane protein MCHR1 antagonists ALB-127158 and KRX-104130"?

A: The research aims to utilize computational methods to predict the structures and properties of novel compounds that are structurally similar to the known MCHR1 antagonists ALB-127158 and KRX-104130 []. This approach is commonly used in drug discovery to identify potential drug candidates with improved efficacy, potency, or safety profiles.

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